molecular formula C7H3ClFNO4 B2848481 4-Chloro-3-fluoro-5-nitrobenzoic acid CAS No. 1804879-14-8

4-Chloro-3-fluoro-5-nitrobenzoic acid

Cat. No.: B2848481
CAS No.: 1804879-14-8
M. Wt: 219.55
InChI Key: OTJZEAGZIMBMFE-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H3ClFNO4. It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring. This compound is known for its versatility in synthetic chemistry and its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-5-nitrobenzoic acid typically involves the nitration of 2-chloro-4-fluorobenzoic acid. The nitration process is carried out using a mixture of sulfuric acid and nitric acid, which introduces the nitro group at the desired position on the benzene ring . The reaction conditions must be carefully controlled to ensure the selective nitration at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The crude reaction product is purified to obtain the compound in an essentially pure form, which can be used in further chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Benzoic Acids: Substitution reactions produce various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-fluoro-5-nitrobenzoic acid is utilized in several scientific research areas:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
  • 3-Chloro-5-fluoro-4-nitrobenzoic acid
  • 2-Chloro-4-fluoro-5-nitrobenzoic acid

Uniqueness

4-Chloro-3-fluoro-5-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both chloro and fluoro substituents, along with the nitro group, allows for a wide range of chemical transformations and applications .

Properties

IUPAC Name

4-chloro-3-fluoro-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO4/c8-6-4(9)1-3(7(11)12)2-5(6)10(13)14/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJZEAGZIMBMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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